molecular formula C14H12N4O5 B3842055 N',2-bis(4-nitrophenyl)acetohydrazide

N',2-bis(4-nitrophenyl)acetohydrazide

Cat. No.: B3842055
M. Wt: 316.27 g/mol
InChI Key: HLZBHPXVFSDGMM-UHFFFAOYSA-N
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Description

N’,2-bis(4-nitrophenyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two 4-nitrophenyl groups attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,2-bis(4-nitrophenyl)acetohydrazide can be synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde with hydrazine hydrate, followed by acetylation. The general synthetic route is as follows:

    Condensation Reaction: 4-nitrobenzaldehyde reacts with hydrazine hydrate to form 4-nitrophenylhydrazine.

    Acetylation: The resulting 4-nitrophenylhydrazine is then acetylated using acetic anhydride to yield N’,2-bis(4-nitrophenyl)acetohydrazide.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of N’,2-bis(4-nitrophenyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’,2-bis(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: It can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).

Major Products

    Reduction: 4-aminophenyl derivatives.

    Substitution: Various substituted hydrazides.

    Condensation: Hydrazones.

Scientific Research Applications

N’,2-bis(4-nitrophenyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N’,2-bis(4-nitrophenyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N’,N’-bis(4-nitrophenyl)urea: Similar structure but with a urea moiety instead of an acetohydrazide.

    4-nitrophenylhydrazine: A precursor in the synthesis of N’,2-bis(4-nitrophenyl)acetohydrazide.

    4-nitrobenzaldehyde: Another precursor used in the synthesis.

Uniqueness

N’,2-bis(4-nitrophenyl)acetohydrazide is unique due to its specific combination of nitrophenyl groups and acetohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N',2-bis(4-nitrophenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c19-14(9-10-1-5-12(6-2-10)17(20)21)16-15-11-3-7-13(8-4-11)18(22)23/h1-8,15H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZBHPXVFSDGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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